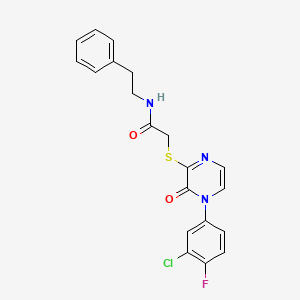

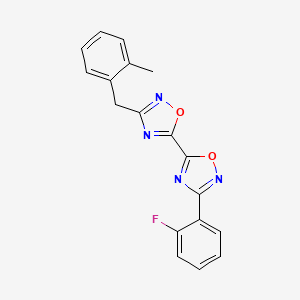

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as DB868, is a small molecule compound that has shown potential as an anti-tuberculosis agent. It was first synthesized and characterized in 2010 by researchers at the University of Illinois at Chicago. Since then, it has been the subject of several scientific studies investigating its potential as a new drug candidate for tuberculosis treatment.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound with potential relevance in the synthesis of heterocyclic compounds, an area of significant interest in medicinal chemistry and materials science. Research efforts have been focused on exploring efficient synthetic routes and chemical transformations involving benzothiazole derivatives. For instance, Darweesh et al. (2016) reported on the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting the versatility of these scaffolds in creating novel pyrimidine, isoxazole, and pyrazole heterocycles pendent to benzothiazole and benzimidazole ring systems (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016). Such methods underscore the potential of this compound as a building block in synthetic chemistry.

Biological and Pharmacological Applications

The structural motif of benzothiazoles, including derivatives like this compound, is known for its broad range of biological activities. Waghmare et al. (2013) synthesized and evaluated the in-vitro anticancer activity of novel heterocycles containing benzothiazoles fused with pyrimidines and pyrazoles, demonstrating significant activity against various cancer cell lines (G. S. Waghmare, A. B. Chidrawar, V. Bhosale, G. Shendarkar, S. V. Kuberkar, 2013). This suggests that modifications of the benzothiazole core, as seen in this compound, can lead to potent anticancer agents.

Anticorrosion Applications

Additionally, benzothiazole derivatives have been studied for their corrosion inhibition properties. Hu et al. (2016) investigated the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions, finding that these compounds offered significant protection, potentially through adsorption onto surfaces (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016). This highlights another valuable application area for this compound, extending its utility beyond pharmaceuticals to materials science.

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-11-4-9-14-15(10-11)24-17(18-14)19-16(21)12-5-7-13(8-6-12)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUVGVJVOCFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole](/img/structure/B2673920.png)

![N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B2673922.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2673927.png)

![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)

![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2673930.png)

![N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673938.png)